molecular formula C17H16N4O B12186528 3-(1H-benzo[d]imidazol-2-yl)-N-phenylazetidine-1-carboxamide

3-(1H-benzo[d]imidazol-2-yl)-N-phenylazetidine-1-carboxamide

Cat. No.: B12186528
M. Wt: 292.33 g/mol
InChI Key: ZVTWGVKRFSFEKY-UHFFFAOYSA-N
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Description

3-(1H-benzo[d]imidazol-2-yl)-N-phenylazetidine-1-carboxamide is a complex organic compound that features a benzimidazole ring fused with an azetidine ring and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzo[d]imidazol-2-yl)-N-phenylazetidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-benzo[d]imidazol-2-yl)-N-phenylazetidine-1-carboxamide is unique due to its specific structure that combines the benzimidazole and azetidine rings with a phenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-phenylazetidine-1-carboxamide

InChI

InChI=1S/C17H16N4O/c22-17(18-13-6-2-1-3-7-13)21-10-12(11-21)16-19-14-8-4-5-9-15(14)20-16/h1-9,12H,10-11H2,(H,18,22)(H,19,20)

InChI Key

ZVTWGVKRFSFEKY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CC=C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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